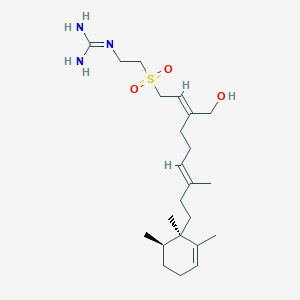
4-Chlor-6-(methylthio)pyrimidin-5-carbonitril
Übersicht
Beschreibung
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives with potential biological activities. The compound is characterized by the presence of a chloro group, a methylthio group, and a carbonitrile group attached to a pyrimidine ring. This structure provides a versatile platform for further chemical modifications, leading to the creation of compounds with diverse biological properties.
Synthesis Analysis
The synthesis of derivatives of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile can be achieved through various routes. For instance, the reaction of 6-amino-1,3-dialkyluracils with Appel's salt leads to the formation of 5,7-dialkyl-4,6-dioxo-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles, which can be further modified to introduce different functional groups at position 3 . Another approach involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with benzyloxide, followed by a series of steps including oxidation, displacement by cyanide, and chlorination to yield 4,5,6-trichloropyrimidine-2-carbonitrile . Additionally, 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile can be reacted with amines and methyl glycinate to produce methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile derivatives has been confirmed through various spectroscopic techniques and quantum chemical methods. For example, vibrational spectral analysis using FT-IR and FT-Raman, along with density functional theory (DFT) calculations, has been employed to determine the equilibrium geometry and vibrational wave numbers of related compounds . X-ray crystallographic studies have also been conducted to unambiguously confirm the structure of newly synthesized nitriles .
Chemical Reactions Analysis
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile derivatives undergo a variety of chemical reactions, leading to the formation of different compounds with potential biological activities. For instance, reactions with alkyl- and arylamines can afford isothiazole derivatives , while reactions with chloroacetic acid derivatives result in the formation of thieno[2,3-d]pyrimidines . The compound's reactivity with amines can also lead to the synthesis of pyrimidin-6-yl amino acids and diamino pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which exhibit fungicidal properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile derivatives are influenced by their molecular structure. The presence of the methylthio group and the carbonitrile group imparts certain electronic characteristics to the molecule, as evidenced by molecular electrostatic potential (MEP) analysis . The compound's nonlinear optical behavior and stability arising from hyperconjugative interactions and charge delocalization have been analyzed using natural bond orbital (NBO) analysis . These properties are crucial for understanding the compound's reactivity and potential as a chemotherapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
4-Chlor-6-(methylthio)pyrimidin-5-carbonitril-Derivate wurden als ATP-nachahmende Tyrosinkinase-Inhibitoren des epidermalen Wachstumsfaktorrezeptors (EGFR) entwickelt, der ein Ziel für die Krebstherapie ist. Diese Verbindungen haben in vitro zytotoxische Aktivitäten gegen verschiedene menschliche Tumorzelllinien gezeigt, was ihr Potenzial als Antitumormittel belegt .
Kinasehemmung
Als Teil einer neuen Reihe von Pyrimidin-5-carbonitril-Derivaten wirkt diese Verbindung als Inhibitor von Tyrosinkinasen, die Enzyme sind, die viele Proteine durch Signaltransduktionskaskaden aktivieren können. Die Hemmung dieser Kinasen kann schädliche Prozesse wie die unkontrollierte Zellteilung unterbrechen, die ein Merkmal von Krebs ist .
Medizinische Chemie Synthese
Diese Verbindung dient als Baustein in der medizinischen Chemiesynthese, wo sie verwendet wird, um komplexere Moleküle für potenzielle therapeutische Anwendungen zu erzeugen. Seine Struktur ermöglicht die Einführung verschiedener Substituenten, die die biologische Aktivität oder die pharmakokinetischen Eigenschaften verbessern können .
KDR-Kinase-Inhibitoren
Es wurde bei der Synthese von 2,4-disubstituierten Pyrimidinen verwendet, die eine neuartige Klasse von Kinase-Insert-Domänen-Rezeptor (KDR)-Kinase-Inhibitoren sind. KDR-Kinasen spielen eine bedeutende Rolle bei der Angiogenese und sind daher Ziele für antiangiogene Therapien bei Krankheiten wie Krebs .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies have been performed to explore its drug-likeness properties .
Result of Action
The inhibition of EGFR by this compound can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cell lines . For instance, it has been shown to upregulate the level of caspase-3, a key executor of apoptosis, in HepG-2 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Furthermore, its efficacy can be influenced by the specific cellular environment, such as the presence of certain mutations in EGFR .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTONZJLJGIIQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471026 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150807-96-8 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)



![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)






![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)